molecular formula C24H48N2O8 B127814 Isometheptene mucate CAS No. 7492-31-1

Isometheptene mucate

Cat. No. B127814
CAS RN: 7492-31-1
M. Wt: 492.6 g/mol
InChI Key: WSXKZIDINJKWPM-IBGZLQDMSA-N
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Description

Isometheptene mucate is a sympathomimetic aliphatic amine known for its spasmolytic effects and is used in the treatment of migraines. It is a component of the Midrid capsule, which also contains paracetamol and dichlorphenazone. Isometheptene's primary actions include increasing blood pressure, enhancing myocardial contraction, causing midriasis, and inducing weak bronchodilation. It relaxes smooth muscle in various tracts, causes cutaneous vasoconstriction, and shrinks nasal mucosa, with virtually no hyperglycemic action .

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactions involving isometheptene mucate are not extensively covered in the provided papers. However, one study mentions that a minor metabolite of isometheptene can be converted to heptaminol under acidic hydrolysis conditions . This suggests that isometheptene can undergo hydrolysis reactions, which may be relevant in its metabolism.

Physical and Chemical Properties Analysis

The physical and chemical properties of isometheptene mucate are not directly addressed in the provided papers. However, a rapid gas-liquid chromatography (GLC) assay has been developed for its detection, indicating that it has suitable volatility and stability for GLC analysis. The assay is sensitive to a lower limit of 2 mg/ml, suggesting a moderate sensitivity for this compound .

Case Studies and Clinical Trials

A double-blind crossover trial compared the efficacy of isometheptene mucate compound ('Midrid') with an ergotamine product in patients with migraine. The trial found that Midrid could relieve migraine headaches without causing nausea and vomiting, which are common side effects of ergotamine . Another paper raises questions about the pharmacology of isometheptene, especially when used in combination with other drugs, indicating that further research is needed to fully understand its effects . The metabolism of isometheptene in humans has been studied, with the parent drug and its metabolites detected in urine after oral administration, which is important for doping control analysis .

Scientific Research Applications

Metabolism and Analysis

Isometheptene mucate, an antispasmodic drug, has been studied for its metabolism in humans. After oral administration, isometheptene and two of its metabolites are detected in human urine. Gas chromatography-mass spectrometry is used to determine the levels of the parent drug in urine during the first 24 hours post-administration. This study also draws a comparison with the metabolism of heptaminol, highlighting isometheptene's significance in doping control analysis (Lyris et al., 2005).

Bioequivalence Studies

A study conducted in 2020 examined the bioequivalence of two formulations containing dipyrone, isometheptene mucate, and caffeine. This research is crucial for understanding the pharmacokinetics of these combined drug formulations, ensuring their safety and efficacy for medical use (Santos et al., 2020).

Pharmacological Analysis

Pharmacological analyses have been conducted to understand the cardiovascular effects of isometheptene enantiomers in rats. This research is pivotal in determining the drug's potential for antimigraine efficacy, assessing its vasoactive profile and impact on blood vessels and heart rate (Labastida-Ramírez et al., 2017).

Vascular Effects in Canine Models

Isometheptene's external carotid vascular effects were investigated in vagosympathectomised dogs. This study contributes to understanding the drug's vasoconstriction mechanisms, involving both indirect and direct actions on adrenoceptors. Such studies are fundamental in assessing the drug's potential side effects and safety profile (Willems et al., 2001).

Treatment of Migraine

Research has shown the efficacy of isometheptene compounds in treating migraine, particularly when administered during the early aura phase. This highlights the drug's potential in providing relief for specific types of headaches (Park & Kwon, 2004).

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

While specific future directions for Isometheptene mucate are not mentioned in the search results, it is noted that it is used for treating migraines and tension headaches . As with any medication, ongoing research and development may lead to new uses, improved formulations, or better understanding of its mechanism of action.

properties

IUPAC Name

N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H19N.C6H10O8/c2*1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t;;1-,2+,3+,4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXKZIDINJKWPM-IBGZLQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)NC.CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC=C(C)C)NC.CC(CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

503-01-5 (Parent)
Record name Isometheptene mucate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048862
Record name Isometheptene mucate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isometheptene mucate

CAS RN

7492-31-1
Record name Isometheptene mucate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isometheptene mucate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Galactaric acid, compound with N,1,5-trimethylhex-4-en-1-ylamine (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.469
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOMETHEPTENE MUCATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O120FDS6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
405
Citations
FG Freitag, R Cady, F DiSerio, A Elkind… - … : The Journal of …, 2001 - Wiley Online Library
… Several parameters suggest that isometheptene mucate, … Isometheptene mucate is a sympathomimetic agent that is … The combination of 65 mg isometheptene mucate, 100 mg …
FM Plakogiannis, AM Saad - Journal of Pharmaceutical Sciences, 1977 - Elsevier
… and isometheptene mucate 0 Isometheptene mucate-GLC … , dichloralantipyrine, and isometheptene mucate in combination … isometheptene mucate Adrenergics-isometheptene …
Number of citations: 12 www.sciencedirect.com
JC Johnston - Journal of forensic and legal medicine, 2009 - Elsevier
A 45year old female with no stroke risk factors suffered a massive intracerebral hemorrhage (ICH) after ingesting Midrin – a combination of isometheptene mucate, dichlorophenazine …
Number of citations: 6 www.sciencedirect.com
AF dos Santos, QA dos Santos Francisco… - Brazilian Journal of …, 2020 - brjd.com.br
The combination of dipyrone 300 mg, isometheptene mucate 30 mg and caffeine 30 mg in a single tablet is widely used in Brazil for the acute treatment of various forms of primary …
Number of citations: 7 brjd.com.br
S Diamond - Headache: The Journal of Head and Face Pain, 1976 - Wiley Online Library
… Forty female and 16 male adult migraineurs were subjects in a double-blind, three-way crossover trial to compare the effectiveness and safety of isometheptene mucate, acetaminophen…
GM Yuill, WR Swinburn… - The British journal of …, 1972 - pubmed.ncbi.nlm.nih.gov
A double-blind crossover trial of isometheptene mucate compound and ergotamine in migraine A double-blind crossover trial of isometheptene mucate compound and …
Number of citations: 50 pubmed.ncbi.nlm.nih.gov
E Lyris, G Tsiakatouras, Y Angelis, M Koupparis… - … of Chromatography B, 2005 - Elsevier
… Isometheptene and two metabolites were detected in human urine after oral administration of a tablet containing isometheptene mucate. The urine level of the parent drug, which is …
Number of citations: 16 www.sciencedirect.com
JF Meschia, MD Malkoff, J Biller - Archives of neurology, 1998 - jamanetwork.com
… who experienced a posterior cerebral artery territory infarction while taking an excess of sumatriptan succinate and a combination drug (Midrin) consisting of isometheptene mucate, …
Number of citations: 85 jamanetwork.com
MFP Peres, E Zukerman, CAS Soares… - …, 2004 - journals.sagepub.com
… 20 Isometheptene mucate 30 mg, dipyrone 300 mg, caffeine 30 mg/week n 3 M 49 6 4 Isometheptene mucate … 17 M 45 10 30 Isometheptene mucate 300 mg, dipyrone 3000 mg, caffeine …
Number of citations: 136 journals.sagepub.com
V Shrikanth, A Vanderheiden, V Simha - Clinical neurology and …, 2011 - Elsevier
… presented with spontaneous intracerebral hemorrhage not related to any of these causes, but a likely consequence of ingestion of a fixed dose combination of isometheptene mucate, …
Number of citations: 1 www.sciencedirect.com

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